
Losartan Potassium
Overview
Description
Losartan is a medication primarily used to treat high blood pressure (hypertension) and to protect the kidneys from damage due to diabetes. It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs). Losartan works by blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten. By blocking this action, losartan helps to relax blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
Losartan is synthesized through a multi-step process involving several key intermediates. One common method involves the reaction of a cyano-containing intermediate with an azide reagent in toluene in the presence of a catalyst. After the reaction, water is added to separate the reaction system into layers, and the middle layer is isolated. The product is then purified and crystallized .
Industrial Production Methods
In industrial settings, losartan is typically produced using a similar synthetic route but on a larger scale. The process involves the use of phase-transfer catalysts and other reagents to ensure high yield and purity. The reaction conditions are carefully controlled to avoid the formation of impurities, such as nitrosamines, which can be harmful .
Chemical Reactions Analysis
Types of Reactions
Losartan undergoes several types of chemical reactions, including:
Oxidation: Losartan can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the losartan molecule.
Substitution: Substitution reactions can occur at various positions on the losartan molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in the synthesis and modification of losartan include azide reagents, phase-transfer catalysts, and solvents like toluene and dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of losartan include its active metabolites and various derivatives that can be used for further research and development .
Scientific Research Applications
Introduction to Losartan Potassium
This compound is an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension and diabetic nephropathy. It has been shown to have significant cardiovascular and renal protective effects, making it a valuable therapeutic agent in various clinical settings. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Profile
This compound works by inhibiting the action of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. Its pharmacological properties include:
- Molecular Formula : C22H22ClN6O
- Molecular Weight : 461.9 g/mol
- Mechanism of Action : Selective antagonist of the angiotensin II receptor type 1 (AT1 receptor).
Hypertension Management
Losartan is first-line therapy for stage 1 hypertension. Clinical studies have demonstrated its efficacy in reducing blood pressure and improving patient outcomes.
- RENAAL Trial : A randomized trial involving patients with type 2 diabetes showed a significant risk reduction in renal endpoints (16%) when treated with Losartan compared to placebo .
- Long-term Efficacy : In a study with over 29,000 patients in Japan, Losartan effectively controlled blood pressure over three years, with many patients achieving target levels below 140/90 mmHg .
Diabetic Nephropathy
Losartan has been shown to be renoprotective in patients with type 2 diabetes and hypertension.
- Mechanism : It reduces proteinuria and slows the progression of renal disease by inhibiting glomerular hypertension.
- Clinical Evidence : Studies indicate that Losartan significantly decreases the incidence of end-stage renal disease among diabetic patients .
Heart Failure Management
Losartan is also utilized in managing heart failure, particularly in patients intolerant to angiotensin-converting enzyme inhibitors.
- ELITE Study : This study demonstrated that Losartan was better tolerated than captopril and associated with lower mortality rates in elderly heart failure patients .
- Guidelines : According to recent guidelines, ARBs like Losartan are essential components of therapy for heart failure with reduced ejection fraction .
Neuroprotective Effects
Recent research suggests potential neuroprotective benefits of Losartan beyond its antihypertensive effects.
- Cognitive Function : Animal studies indicate that Losartan may improve cerebral blood flow and reduce neuronal damage post-stroke, suggesting benefits for conditions like Alzheimer's disease .
- Clinical Trials : Investigations into its effects on brain atrophy have yielded mixed results, emphasizing the need for further research .
Case Study 1: Hypertension Control in Elderly Patients
A cohort study involving elderly patients (60-80 years) demonstrated that long-term treatment with Losartan significantly improved quality of life and reduced blood pressure without severe adverse effects.
Case Study 2: Renal Protection in Diabetic Patients
In a clinical setting, a group of diabetic patients treated with Losartan showed a marked decrease in proteinuria levels over six months, highlighting its role in renal protection.
Mechanism of Action
Losartan works by selectively and competitively blocking the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland. This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to the relaxation of blood vessels and a reduction in blood pressure.
Comparison with Similar Compounds
Losartan is often compared with other ARBs, such as valsartan, candesartan, and irbesartan. While all these compounds work by blocking the action of angiotensin II, losartan has some unique properties:
Valsartan: Similar in action but has a longer half-life.
Candesartan: More potent but requires activation in the liver.
Irbesartan: Similar efficacy but different pharmacokinetic profile .
These comparisons highlight losartan’s unique balance of efficacy, safety, and pharmacokinetic properties, making it a widely used and studied ARB.
Biological Activity
Losartan potassium is a widely used antihypertensive medication, classified as an angiotensin II receptor antagonist (ARA). It primarily targets the AT1 receptor subtype, inhibiting the physiological effects of angiotensin II, a potent vasoconstrictor. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound functions by competitively binding to the AT1 receptor, which is primarily located in vascular smooth muscle and adrenal glands. By preventing angiotensin II from binding to these receptors, losartan induces vasodilation, leading to a decrease in blood pressure. The active metabolite of losartan, E-3174, is significantly more potent and contributes to the drug's prolonged antihypertensive effect.
Pharmacokinetics
Losartan exhibits a bioavailability of approximately 33% when taken orally. The pharmacokinetic parameters are summarized in the following table:
Parameter | Value |
---|---|
Cmax (ng/mL) | 200-250 |
Tmax (hours) | 1 (losartan), 3-4 (E-3174) |
Volume of Distribution | 34.4 ± 17.9 L |
Protein Binding | 98.6-98.8% |
Clinical Efficacy
Losartan has been shown to effectively lower blood pressure in patients with mild to moderate hypertension. A multicenter study involving 122 hypertensive adults demonstrated significant reductions in both systolic and diastolic blood pressure. The results are presented in the following table:
Dosage (mg) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
---|---|---|
50 | -9.4 | -5.6 |
100 | -14.2 | -9.0 |
Statistical significance was noted with for all doses compared to placebo .
Safety Profile
Losartan is generally well tolerated, with a low incidence of adverse effects compared to other antihypertensives. The most commonly reported side effect is dizziness, occurring at a rate slightly higher than placebo . Notably, losartan does not significantly increase the risk of cough, a common issue with ACE inhibitors.
Adverse Effects Summary
Adverse Effect | Incidence (%) |
---|---|
Dizziness | Higher than placebo |
Hyperkalemia | 1.5% (general trials) |
Angioedema | Rare |
Case Studies
A notable case study reported severe hepatic injury associated with losartan use in a 61-year-old female patient. The patient's liver enzymes elevated dramatically after administration of losartan, indicating acute liver injury as a potential adverse effect . This case underscores the importance of monitoring liver function in patients on long-term losartan therapy.
Properties
CAS No. |
124750-99-8 |
---|---|
Molecular Formula |
C22H22ClKN6O |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
potassium;[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate |
InChI |
InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1 |
InChI Key |
XQGZJPMNGZVHQC-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl.[K+] |
Appearance |
White to Off-White Solid |
Key on ui application |
antihypertensive |
boiling_point |
682 °C |
brife_desc |
angiotensin II receptor antagonist, antihypertensive |
Color/Form |
Light yellow solid |
melting_point |
178-184 183.5-184.5 °C 183.5 - 184.5 °C |
Key on ui other cas no. |
11096-26-7 124750-99-8 |
physical_description |
Solid |
Pictograms |
Corrosive; Irritant; Health Hazard |
Purity |
>98% |
quantity |
Milligrams-Grams |
Related CAS |
124750-99-8 (mono-potassium salt) |
shelf_life |
2 years |
solubility |
1mg/mL 4.70e-03 g/L |
Synonyms |
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol Cozaar DuP 753 DuP-753 DuP753 Losartan Losartan Monopotassium Salt Losartan Potassium MK 954 MK-954 MK954 Monopotassium Salt, Losartan Potassium, Losartan Salt, Losartan Monopotassium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.